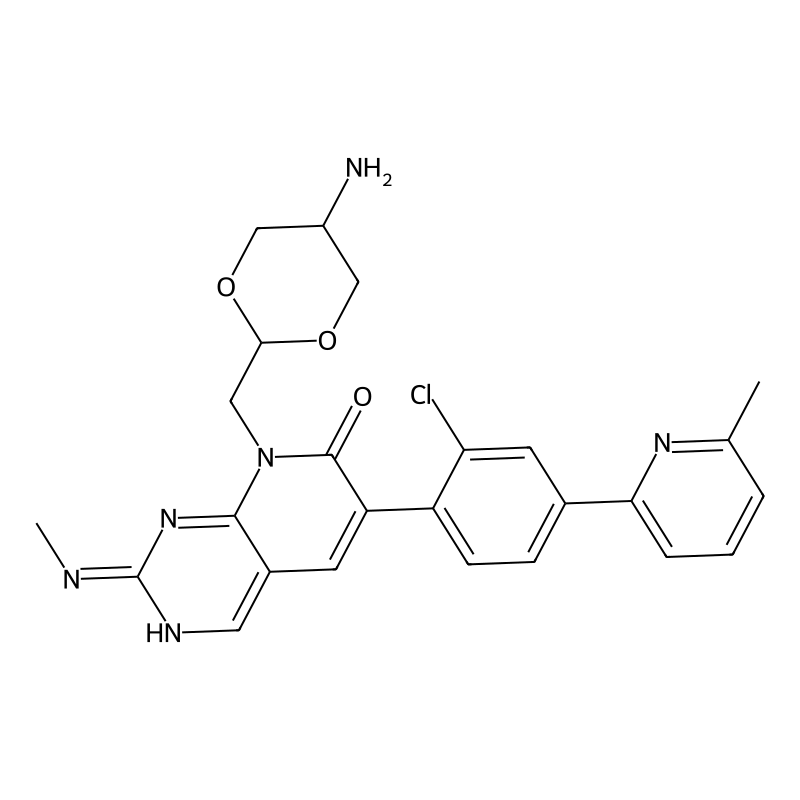G-5555

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
G-5555 is a selective inhibitor of p21-activated kinase 1, commonly referred to as PAK1. This compound is characterized by its high affinity for group 1 PAK isoforms, which include PAK1, PAK2, and PAK3. The chemical structure of G-5555 is denoted by its CAS number 1648863-90-4. G-5555 has demonstrated significant potency in inhibiting PAK1, with an inhibition constant (K_i) of 3.7 nM and an IC50 value of 69 nM in the pMEK cellular assay, indicating its effectiveness in modulating signaling pathways associated with tumorigenesis and cancer progression .
Kinase Inhibition
The molecule possesses a pyrido[2,3-d]pyrimidine core, a structural motif present in several known kinase inhibitors. Further research could explore if this compound exhibits inhibitory activity against specific kinases.
Medicinal Chemistry
The presence of various functional groups, including chloro, methyl, and amine moieties, suggests potential for modification and optimization of the compound's properties for drug development purposes [].
Target Identification
If the compound demonstrates biological activity, studies could be designed to identify its molecular target(s). This would provide valuable insights into its mechanism of action.
G-5555 primarily functions through the inhibition of serine/threonine kinases, specifically targeting the PAK family. By binding to the ATP-binding site of PAK1, G-5555 interferes with the kinase's activity, preventing it from phosphorylating downstream substrates involved in various cellular processes such as growth, survival, and motility. The compound's mechanism of action can be summarized as follows:
- Binding: G-5555 binds to the active site of PAK1.
- Inhibition: The binding prevents ATP from interacting with PAK1.
- Downstream Effects: This inhibition alters signaling pathways that are critical for cell proliferation and survival.
G-5555 exhibits significant biological activity by inhibiting the proliferation of cancer cells through its action on PAK1. Studies have shown that G-5555 can reduce cell viability in various cancer cell lines, highlighting its potential as an anti-cancer agent . Additionally, G-5555 has been implicated in modulating pathways associated with apoptosis and metastasis, making it a compound of interest in cancer research.
The synthesis of G-5555 involves several steps that typically include:
- Starting Materials: Selection of appropriate starting materials based on desired chemical properties.
- Reactions: Conducting reactions such as coupling reactions or cyclization to build the core structure.
- Purification: Utilizing techniques like chromatography to purify the final product.
- Characterization: Employing methods such as NMR and mass spectrometry to confirm the structure and purity of G-5555.
Specific synthetic routes may vary depending on the desired yield and purity levels .
G-5555 is primarily researched for its applications in oncology due to its ability to inhibit PAK1 and related pathways involved in tumorigenesis. Potential applications include:
- Cancer Therapeutics: As a treatment option for various cancers where PAK signaling is implicated.
- Research Tool: Used in laboratory settings to study the role of PAK kinases in cellular processes.
- Drug Development: As a lead compound for developing more potent inhibitors targeting similar pathways.
Interaction studies involving G-5555 have focused on its effects on various kinases and signaling pathways. Research indicates that while G-5555 selectively inhibits PAK1, it also affects other kinases at higher concentrations, which may lead to off-target effects . Understanding these interactions is crucial for evaluating the therapeutic window and potential side effects associated with G-5555.
G-5555 shares structural and functional similarities with several other compounds that target PAK kinases or related pathways. Here are some notable compounds:
| Compound Name | Target Kinase | K_i (nM) | Unique Features |
|---|---|---|---|
| G-5560 | PAK1 | 4.0 | Slightly less selective than G-5555 |
| IPA-3 | PAK1 | 50 | Irreversible inhibitor |
| FRAX597 | PAK4 | 10 | Selective for PAK4 with potential neuroprotective effects |
G-5555 is unique due to its high selectivity for group 1 PAKs, particularly PAK1, which enhances its potential as a therapeutic agent with minimized off-target effects compared to other inhibitors .








